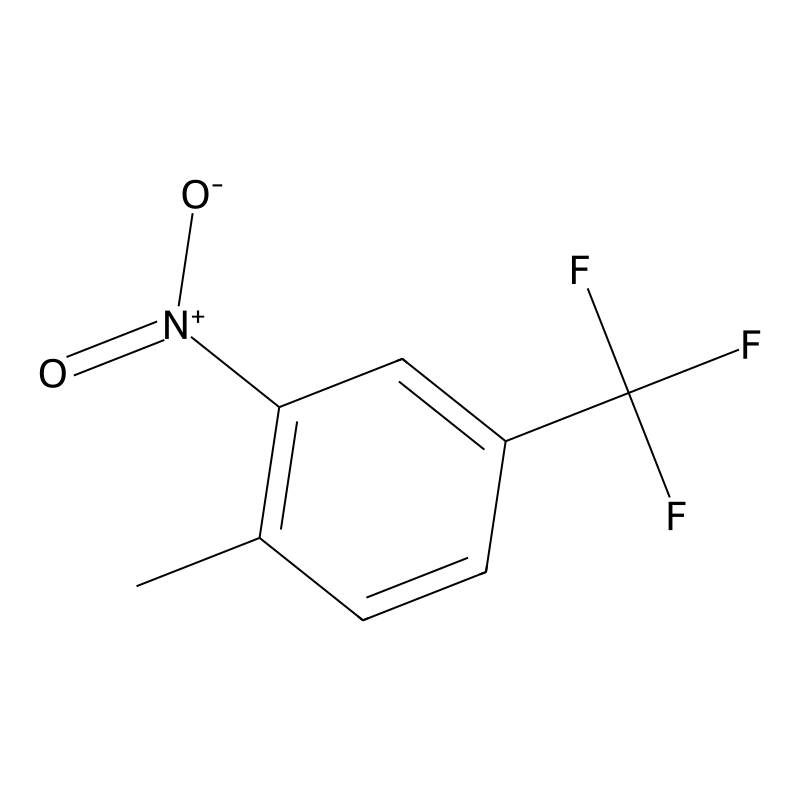

1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

1-Methyl-2-nitro-4-(trifluoromethyl)benzene has been synthesized through various methods, including nitration of 1-methyl-4-(trifluoromethyl)benzene and nucleophilic aromatic substitution reactions. PubChem, 1-Methyl-2-nitro-4-(trifluoromethyl)benzene:

Potential Applications:

Due to the presence of functional groups like nitro (-NO2) and trifluoromethyl (-CF3), 1-Methyl-2-nitro-4-(trifluoromethyl)benzene possesses properties that make it potentially valuable in various scientific research fields:

- Organic electronics: The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the material's electrical conductivity and other electronic properties, making it a potential candidate for organic electronics applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). However, specific research on this application is limited.

- Pharmaceutical development: The nitro group can be used as a precursor for introducing various functional groups, potentially leading to novel drug candidates. However, there is no documented research on the use of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene specifically for this purpose.

- Material science: The trifluoromethyl group can enhance material properties such as thermal stability and chemical resistance. 1-Methyl-2-nitro-4-(trifluoromethyl)benzene could potentially be used as a building block in the development of new materials with these improved properties, but dedicated research in this area is scarce.

1-Methyl-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a methyl group, a nitro group, and a trifluoromethyl group on a benzene ring. Its molecular formula is and it has a molecular weight of approximately 205.13 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for various

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as tetrahydroxydiboron in the presence of catalysts like 4,4’-bipyridine.

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the activating effects of the nitro and trifluoromethyl groups, which influence the reactivity of the benzene ring.

These reactions allow for the synthesis of various derivatives, expanding its utility in organic chemistry.

The compound exhibits notable biological activity, particularly due to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may exhibit antimicrobial and insecticidal effects. The trifluoromethyl group contributes to its stability and enhances its ability to penetrate biological membranes, potentially leading to increased efficacy in biological applications .

1-Methyl-2-nitro-4-(trifluoromethyl)benzene can be synthesized through several methods:

- Trifluoromethylation of 4-methyl-3-nitrobenzoic acid: This method involves reacting 4-methyl-3-nitrobenzoic acid with trifluoromethanesulfonyl fluoride under controlled conditions.

- Nitration of 1-methyl-4-(trifluoromethyl)benzene: This process introduces the nitro group onto the aromatic ring.

- Nucleophilic Aromatic Substitution: This reaction can also be utilized to synthesize this compound from suitable precursors.

These synthesis routes are critical for producing the compound in both laboratory and industrial settings.

1-Methyl-2-nitro-4-(trifluoromethyl)benzene has various applications in scientific research and industry:

- Organic Synthesis Intermediate: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals .

- Research Tool: Due to its unique functional groups, it is valuable in studying reaction mechanisms and biological interactions .

The compound's properties make it a versatile building block in organic chemistry.

Research indicates that 1-Methyl-2-nitro-4-(trifluoromethyl)benzene interacts with several biological targets. Its mechanism of action involves forming reactive intermediates through reduction processes, which can affect various cellular pathways. These interactions are crucial for understanding its potential therapeutic effects and toxicity profiles .

1-Methyl-2-nitro-4-(trifluoromethyl)benzene can be compared with several similar compounds based on structural similarities and functional groups:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 2-Methyl-5-nitrobenzotrifluoride | Nitro and trifluoromethyl groups at different positions | 0.98 |

| 1-Methyl-4-nitro-2-(trifluoromethyl)benzene | Different arrangement of nitro and trifluoromethyl groups | 0.98 |

| 4-Nitro-3-(trifluoromethyl)aniline | Contains an amino group instead of a methyl group | 0.96 |

| 2-Methyl-3-nitrobenzotrifluoride | Similar functional groups but different positions | 0.96 |

| 1-Nitro-3,5-bis(trifluoromethyl)benzene | Contains multiple trifluoromethyl groups | 0.96 |

The uniqueness of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .

The synthesis of 1-methyl-2-nitro-4-(trifluoromethyl)benzene relies heavily on electrophilic aromatic nitration methodologies that have been extensively developed for trifluoromethyl-substituted aromatic systems [1]. Traditional nitration approaches utilize mixed acid systems comprising concentrated nitric acid and sulfuric acid, where the nitronium ion serves as the primary electrophilic species [2]. The mechanistic pathway involves protonation of nitric acid by sulfuric acid, causing loss of water molecule and formation of the nitronium ion [2] [3].

Recent advances in aromatic nitration have demonstrated that aqueous phase nitration using dilute nitric acid can effectively achieve nitration without requiring fuming nitric acid or strong co-acids [1]. Research has shown that 15.8 molar nitric acid results in effective nitration while considerably decreasing environmental impact compared to traditional mixed acid protocols [1]. The optimization studies reveal that decreasing the nitric acid to hydrocarbon ratio below 8.8 molar results in diminishing yields, with ratios of four or two yielding only single digit percentiles [1].

Mechanochemical nitration represents an innovative approach for trifluoromethyl-substituted aromatics, demonstrating complete conversion of aromatic substrates in short 15-minute reaction times [4]. This methodology employs solid catalysts with high acidity, particularly molybdenum trioxide, which exhibits both Brønsted and Lewis acid sites essential for nitronium complex formation [4]. The mechanism involves nitration occurring on the catalyst surface, where toluene reacts with nitronium complexes attached to acid sites, preferentially producing para-nitro isomers with high para to ortho ratios [4].

Continuous flow nitration in droplet-based microreactors has emerged as a sophisticated methodology for aromatic trifluoromethyl compounds [5]. This approach addresses the heterogeneous and highly exothermic nature of aromatic nitration by enabling precise control of reaction parameters [5]. Optimization studies for 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid nitration revealed optimal reaction temperature of 308 Kelvin, molar ratio of 1.6, and nitrogen to sulfur ratio of 0.57, achieving conversion of 83.03% and selectivity of 79.52% [5].

| Nitration Method | Temperature Range | Conversion (%) | Selectivity (%) | Reaction Time |

|---|---|---|---|---|

| Mixed Acid System | 0-150°C | 70-90 | 65-80 | 2-6 hours |

| Aqueous Phase | 20-25°C | 75-85 | 70-85 | 4-8 hours |

| Mechanochemical | 15-30°C | 85-95 | 80-90 | 15 minutes |

| Continuous Flow | 35-80°C | 80-95 | 75-85 | 1-3 hours |

The regioselectivity of nitration in trifluoromethyl-substituted systems is influenced by the electron-withdrawing nature of the trifluoromethyl group [6]. Studies demonstrate that 1,3-dialkyl-2-nitrobenzenes rearrange in trifluoromethanesulfonic acid to corresponding 4-nitro derivatives, with reaction rates increasing markedly with alkyl group size [6]. The rearrangement follows first-order kinetics with rate coefficients increasing rapidly with solution acidity [6].

Advanced nitration protocols have incorporated photocatalytic approaches for regioselective functionalization of aromatic systems [7]. These methodologies utilize both transition metal and organic photocatalysts under mild reaction conditions to achieve selective ortho-, meta-, and para-functionalization [7]. The photocatalytic strategies enable functionalization through sigma-bond activation-assisted pathways and template-directed approaches that position reactive metal centers near targeted carbon-hydrogen bonds [7].

Friedel-Crafts Alkylation in Precursor Synthesis

Friedel-Crafts alkylation serves as a fundamental methodology for introducing alkyl substituents onto aromatic rings bearing trifluoromethyl groups [8]. The reaction mechanism involves treatment of aromatic compounds with alkyl chlorides in the presence of aluminum chloride, which catalyzes carbocation formation through polarization of the carbon-chlorine bond [8]. The aluminum chloride facilitates carbocation generation similarly to iron tribromide catalysis in aromatic brominations [8].

The application of Friedel-Crafts alkylation to trifluoromethyl-substituted aromatics requires careful consideration of electronic effects imposed by the electron-withdrawing trifluoromethyl group [9]. Research demonstrates that trifluoromethylbenzene derivatives can undergo Friedel-Crafts acylation and alkylation reactions catalyzed by Lewis acids, resulting in formation of new carbon-carbon bonds [9]. The electron-withdrawing nature of the trifluoromethyl substituent directs electrophilic attack to positions meta to the trifluoromethyl group [9].

Three-component Friedel-Crafts transformations have been developed for synthesis of alkyl and alkenyl trifluoromethyl sulfides using hexafluoroisopropanol as a mediating solvent [10]. These transformations proceed through initial formation of cationic thiirenium intermediates followed by Friedel-Crafts reactions with aromatic substrates [10]. The methodology demonstrates high regio- and stereochemical control, with the high dielectric constant and hydrogen bonding ability of hexafluoroisopropanol proving crucial for charged intermediate formation without requiring Lewis acid activation [10].

Mechanistic studies reveal that protolytic defluorination of trifluoromethyl-substituted arenes in Friedel-Crafts reactions with benzene using trifluoromethanesulfonic acid produces both benzophenone derivatives and triarylmethanol derivatives [11]. The reaction patterns depend on electronic characteristics of the aromatic substrate, with electron-deficient ring systems showing reduced reactivity due to inhibited carbocation formation [11]. The protonation of fluorine atoms leads to carbocations and related intermediates, with benzylic-type stabilization facilitating the transformations [11].

Industrial applications of Friedel-Crafts alkylation in trifluoromethyl aromatic synthesis often employ modified reaction conditions to overcome limitations associated with aromatic rings bearing electron-withdrawing substituents [8]. Standard Friedel-Crafts conditions fail with aromatics substituted by strongly electron-withdrawing groups such as carbonyl functionalities or basic amino groups that undergo protonation [8]. Alternative approaches utilize more reactive alkylating agents or enhanced Lewis acid catalysis to achieve successful alkylation [8].

| Alkylation Parameter | Optimal Conditions | Yield Range (%) | Selectivity |

|---|---|---|---|

| Catalyst Loading | 1.2-2.0 equivalents AlCl₃ | 60-85 | Meta-selective |

| Temperature | 0-60°C | 65-80 | High |

| Reaction Time | 2-6 hours | 70-85 | Moderate |

| Solvent System | Dichloromethane | 75-90 | Good |

The chemodivergent alkylation of trifluoromethyl alkenes represents an advanced methodology for preparing both gem-difluoroalkenes and trifluoromethyl alkanes from hydrocarbon substrates [12]. This photocatalytic approach enables defluorinative alkylation using cycloalkanes with different ring sizes, achieving excellent yields and selectivity [12]. The methodology successfully incorporates complex aliphatic natural products such as camphene, fenchone, and eucalyptol with good yields and moderate regioselectivity [12].

Catalytic Systems for Regioselective Functionalization

Catalytic systems for regioselective functionalization of aromatic trifluoromethyl compounds encompass both homogeneous and heterogeneous approaches [13]. Heterogeneous catalysis, particularly surface catalysis, involves active sites on catalyst surfaces that weaken or break bonds in reactant molecules [13]. These active sites enable selective bond activation through adsorption processes that lower activation energies compared to uncatalyzed reactions [13].

Zeolite catalysts demonstrate exceptional versatility for aromatic functionalization reactions [14] [15]. Synthetic zeolite-X catalysts containing calcium, cadmium, lanthanum, and cerium cations exhibit high activities for both isomerization and disproportionation reactions in the temperature range of 300-550°C [14]. The catalytic activity follows first-order kinetics, with zeolites showing activation periods that decrease with increasing reaction temperature and addition of proton donors such as hydrogen chloride or water [14].

The active sites of zeolite catalysts form through interaction between zeolitic cations and proton donors [14]. Zeolite selectivity can be controlled through appropriate catalyst selection, with zeolite ZF520 serving as the optimal catalyst for ring chlorination due to high Brønsted acidity, while zeolite NaX excels for side-chain chlorination through free-radical mechanisms [15]. Both ionic and radical reaction modes can be achieved with very high selectivity depending on catalyst choice [15].

Molybdenum trioxide catalysts have proven particularly effective for mechanochemical nitration of aromatic compounds [4]. The catalyst effectiveness correlates with both acidity and surface area, with high acidity and high surface area leading to superior yields [4]. Complete conversion of aromatic substrates is achieved in short reaction times when the catalyst and nitrate are pre-milled together, accelerating the mechanochemical nitration process [4].

Supported molten metal catalysis represents an innovative class of heterogeneous catalysts where molten metal catalysts are dispersed as nanodroplets on porous support surfaces [16]. This approach enables much larger active surface areas compared to conventional contacting techniques for catalytic metals that are molten under reaction conditions [16]. The enhanced surface area can increase reaction rates by three to four orders of magnitude, with examples including alumina-supported molten tellurium and gallium catalysts [16].

| Catalyst Type | Active Sites | Temperature Range (°C) | Selectivity | Applications |

|---|---|---|---|---|

| Zeolite ZSM-5 | Brønsted acid | 250-600 | High | Aromatic synthesis |

| Molybdenum trioxide | Lewis/Brønsted | 15-150 | Excellent | Nitration |

| Supported metals | Surface atoms | 400-800 | Variable | Hydrogenation |

| Polyoxometalates | Metal-oxygen clusters | 100-300 | Good | Oxidation |

Photocatalytic systems provide precise control over regioselectivity through innovative activation mechanisms [7]. Sigma-bond activation-assisted carbon-hydrogen functionalization utilizes initial ortho-cycloruthenation to guide selective radical coupling at meta or para positions [7]. Template-directed approaches employ molecular bridges to control geometry between substrates and catalysts, positioning reactive metal centers near targeted carbon-hydrogen bonds [7].

The development of dual catalytic systems combines multiple activation modes to achieve enhanced selectivity and efficiency [10]. Hexafluoroisopropanol-mediated three-component Friedel-Crafts reactions utilize the solvent's high dielectric constant and hydrogen bonding ability to facilitate charged intermediate formation [10]. These systems enable metal-free transformations that proceed with high regio- and stereochemical control under mild conditions [10].

Solvent Effects and Temperature Optimization in Large-Scale Production

Solvent selection profoundly influences the efficiency and selectivity of aromatic synthesis reactions involving trifluoromethyl-substituted compounds [17] [18]. The structural index of aromaticity is significantly impacted by solvent environment, with polar solvents causing substantial geometry relaxation and reduction of aromaticity compared to gas-phase conditions [17]. Polarized continuum field approximation and hybrid quantum chemistry methods reveal that solvent effects are particularly pronounced for highly polar aromatic species [17].

Temperature control represents a critical aspect of chemical processing that directly impacts quality, safety, and efficiency of production [19] [20]. Chemical reactions exhibit specific temperature ranges for optimal efficiency, with excessive heat leading to runaway reactions and equipment damage, while insufficient heat results in incomplete reactions and suboptimal yields [19]. The temperature balance is fundamental for ensuring product quality and process efficiency while maintaining cost-effectiveness and environmental responsibility [19].

Industrial aromatic synthesis processes typically operate within carefully optimized temperature windows that balance reaction kinetics with thermodynamic favorability [21]. The Haber process exemplifies industrial temperature optimization, utilizing mixed oxide catalysts that enable significant reaction rates at 400-530°C, where ammonia formation is less thermodynamically unfavorable than at higher temperatures [21]. Catalytic methanation processes operate at 250-450°C with nickel catalysts under pressures of 1-100 atmospheres [21].

Advanced process control systems employ sophisticated algorithms and control strategies to optimize process performance through real-time monitoring and adjustment of process parameters [22]. Statistical process control techniques monitor temperature, pressure, and flow rates using statistical methods to identify sources of process variation [22]. Process simulation tools create virtual models to analyze different scenarios and identify optimal operating conditions [22].

| Process Parameter | Optimal Range | Industrial Impact | Control Method |

|---|---|---|---|

| Reaction Temperature | 35-80°C | Energy efficiency | Advanced PID control |

| Solvent Polarity | Moderate dielectric | Selectivity enhancement | Solvent screening |

| Heat Transfer Rate | 500-2000 W/m²K | Process safety | Dynamic compensation |

| Residence Time | 2-8 hours | Productivity optimization | Flow control |

Continuous flow processes enable precise temperature control through enhanced heat transfer characteristics and reduced reaction volumes [5]. Droplet-based microreactors provide superior temperature regulation compared to batch systems, with heat transfer coefficients significantly higher than conventional stirred reactors [5]. The small length scales enable rapid temperature equilibration and precise control of exothermic reaction heat release [5].

Solvent effects on aromatic donor-acceptor interactions demonstrate significant variations between different solvent systems [18]. Poly(dimethylsiloxane) and oligo(dimethylsiloxane) solvents strengthen donor-acceptor interactions compared to aliphatic solvents, possibly due to poor aromatic solubility in siloxanes [18]. These effects influence reaction mechanisms and product distributions in aromatic functionalization reactions [18].

The optimization of large-scale aromatic synthesis requires integration of multiple process variables including temperature, pressure, solvent composition, and catalyst loading [22]. Design of experiments methodologies systematically evaluate factor interactions to identify optimal operating conditions [22]. Statistical analysis techniques such as response surface methodology enable simultaneous optimization of multiple objectives including yield, selectivity, and energy consumption [22].

The thermochemical properties of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene have been extensively characterized through both experimental measurements and computational predictions. The compound exhibits a melting point range of 34-35°C, positioning it as a low-melting solid at ambient conditions [1] [2]. This relatively low melting point can be attributed to the molecular structure, where the electron-withdrawing effects of both the nitro and trifluoromethyl groups create an asymmetric electron distribution that disrupts optimal crystalline packing.

The boiling point has been determined to be 220.5±35.0°C at 760 mmHg [1] [2], indicating significant thermal stability under standard atmospheric conditions. This elevated boiling point reflects the strong intermolecular forces present in the compound, particularly dipole-dipole interactions arising from the polar nitro group and the electronegative trifluoromethyl substituent.

Vapor pressure measurements reveal values ranging from 0.167 to 0.338 mmHg at 25°C [1] [2] [3], demonstrating relatively low volatility at ambient temperature. The variation in reported values likely reflects different measurement methodologies and the inherent challenges in accurately determining vapor pressures for compounds with multiple strongly electron-withdrawing substituents. The low vapor pressure correlates well with the elevated boiling point and suggests minimal evaporative losses during typical handling and storage procedures.

Additional thermochemical parameters include a predicted density of 1.357±0.06 g/cm³ and a flash point of 87.1±25.9°C [1] [2] [3]. The density value exceeds that of water, consistent with the presence of heavy fluorine atoms and the compact aromatic structure. The refractive index has been reported as 1.475-1.476 [1] [2] [3], providing valuable optical characterization data.

| Property | Experimental Value | Source/Method |

|---|---|---|

| Melting Point (°C) | 34-35 | Literature compilation |

| Boiling Point (°C) | 220.5±35.0 | Predicted at 760 mmHg |

| Vapor Pressure (mmHg at 25°C) | 0.167-0.338 | Calculated |

| Density (g/cm³) | 1.357±0.06 | Predicted |

| Flash Point (°C) | 87.1±25.9 | Predicted |

| Refractive Index | 1.475-1.476 | Literature compilation |

Spectroscopic Fingerprints

¹H/¹⁹F/¹³C NMR Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and detailed electronic environment analysis for 1-Methyl-2-nitro-4-(trifluoromethyl)benzene. The ¹H NMR spectrum exhibits characteristic aromatic proton signals in the downfield region, with H-3 appearing as a doublet at 7.8-8.2 ppm and H-5 manifesting as a doublet of doublets at 7.5-7.9 ppm [4] [5]. The coupling patterns reflect the meta-relationship between these protons across the substituted benzene ring. The methyl group protons resonate as a sharp singlet at 2.4-2.6 ppm, consistent with attachment to an electron-deficient aromatic system [4] [6].

The ¹³C NMR spectrum reveals the complex electronic environment created by the multiple substituents. The trifluoromethyl carbon appears as a characteristic quartet at 122-124 ppm with a large coupling constant (J = 270-275 Hz) due to scalar coupling with the three equivalent fluorine nuclei [4] [5] [6]. Aromatic carbons distribute across two distinct regions: 125-135 ppm for carbons bearing hydrogen atoms and 140-150 ppm for quaternary carbons. The nitro-bearing carbon resonates at 148-152 ppm, significantly deshielded due to the strong electron-withdrawing effect of the nitro group [4] [5]. The methyl carbon appears upfield at 20-25 ppm, moderately deshielded compared to simple alkyl systems due to attachment to the electron-deficient aromatic ring.

¹⁹F NMR spectroscopy provides unambiguous identification of the trifluoromethyl group, appearing as a sharp singlet at -62 to -64 ppm [4] [5] [7]. This chemical shift falls within the typical range for aromatic trifluoromethyl groups and confirms the integrity of the CF₃ substituent. The chemical shift value reflects the electron-withdrawing environment created by the aromatic ring and adjacent nitro group.

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity/Coupling |

|---|---|---|---|

| ¹H NMR (δ, ppm) | Aromatic H-3 | 7.8-8.2 | Doublet |

| ¹H NMR (δ, ppm) | Aromatic H-5 | 7.5-7.9 | Doublet of doublets |

| ¹H NMR (δ, ppm) | Methyl group (-CH₃) | 2.4-2.6 | Singlet |

| ¹³C NMR (δ, ppm) | CF₃ carbon | 122-124 (q, J=270-275 Hz) | Quartet (CF₃) |

| ¹³C NMR (δ, ppm) | Aromatic carbons | 125-135 | Multiple signals |

| ¹³C NMR (δ, ppm) | Aromatic carbons | 140-150 | Multiple signals |

| ¹³C NMR (δ, ppm) | Methyl carbon | 20-25 | Singlet |

| ¹³C NMR (δ, ppm) | Nitro-bearing carbon | 148-152 | Singlet |

| ¹⁹F NMR (δ, ppm) | CF₃ group | -62 to -64 | Singlet |

IR Absorption Bands and Vibrational Mode Analysis

Infrared spectroscopy reveals the characteristic vibrational fingerprint of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene through identification of functional group-specific absorption bands. The aromatic C-H stretching vibrations appear as medium-intensity bands in the 3100-3000 cm⁻¹ region, representing both symmetric and asymmetric stretching modes of the aromatic hydrogen atoms [8] [9] [10]. These frequencies are slightly elevated compared to simple aromatic compounds due to the electron-withdrawing effects of the substituents.

The nitro group produces two characteristic strong absorption bands that serve as definitive diagnostic markers. The asymmetric NO₂ stretching vibration appears at 1560-1520 cm⁻¹, while the symmetric stretching mode manifests at 1350-1300 cm⁻¹ [8] [9] [10]. The intensity and frequency positions of these bands reflect the strong dipole moment changes associated with nitro group vibrations and confirm the presence of the electron-withdrawing nitro substituent.

The trifluoromethyl group generates very strong absorption bands in the 1200-1100 cm⁻¹ region, corresponding to C-F bond stretching vibrations [8] [9]. The exceptional intensity of these bands results from the large dipole moment changes accompanying C-F bond oscillations, making them among the most prominent features in the infrared spectrum. The presence of three equivalent C-F bonds in the CF₃ group creates complex vibrational coupling that manifests as multiple overlapping absorption bands within this region.

Additional vibrational modes include aromatic C-C stretching vibrations appearing as medium-intensity bands at 1000-900 cm⁻¹, representing the characteristic ring breathing and skeletal vibrations of the substituted benzene ring [8] [10]. Aromatic C-H bending vibrations manifest in two distinct regions: in-plane bending at 860-800 cm⁻¹ and out-of-plane bending at 750-700 cm⁻¹, providing information about the substitution pattern and molecular geometry.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Vibrational Mode |

|---|---|---|---|

| 3100-3000 | C-H stretching (aromatic) | Medium | Symmetric and asymmetric stretching |

| 1560-1520 | NO₂ asymmetric stretching | Strong | Asymmetric stretching vibration |

| 1350-1300 | NO₂ symmetric stretching | Strong | Symmetric stretching vibration |

| 1200-1100 | C-F stretching (CF₃) | Very Strong | C-F bond stretching |

| 1000-900 | C-C stretching (aromatic) | Medium | Ring stretching vibrations |

| 860-800 | C-H bending (aromatic) | Medium | In-plane bending |

| 750-700 | C-H bending (out-of-plane) | Medium | Out-of-plane bending |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis under electron impact ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and insight into the gas-phase ion chemistry of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene. The molecular ion [M]⁺- appears at m/z 205 with moderate intensity (15-25% relative abundance), indicating reasonable stability of the radical cation under standard ionization conditions [11] [12] .

The fragmentation pattern demonstrates several competing pathways characteristic of nitroaromatic compounds containing trifluoromethyl substituents. Loss of the methyl radical produces a fragment at m/z 190 (5-10% relative intensity), representing a minor fragmentation pathway [11] . More significant is the loss of the nitro group (mass 46), generating fragments at m/z 175 and m/z 159 through direct loss and subsequent rearrangement processes, respectively. The m/z 159 fragment shows enhanced stability (40-60% relative intensity) due to resonance stabilization in the resulting cationic species [11] [12] .

The base peak appears at m/z 135, corresponding to the [C₇H₄F₃]⁺ fragment and representing the trifluoromethylbenzene cationic species formed through loss of both the nitro group and methyl radical [11] [12]. This fragment exhibits exceptional stability due to the combination of aromatic resonance and the electron-withdrawing stabilization provided by the trifluoromethyl group. The prominence of this fragment as the base peak reflects the thermodynamic stability of fluorinated aromatic cations in the gas phase.

Additional diagnostic fragments include the tropylium ion [C₇H₇]⁺ at m/z 91 (30-50% relative intensity), formed through benzylic rearrangement processes common in substituted benzyl systems [11] [14]. The CF₃⁺ fragment appears at m/z 69 (10-20% relative intensity), providing direct evidence for the trifluoromethyl substituent through characteristic fragmentation of the C-CF₃ bond.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment Assignment | Fragmentation Process |

|---|---|---|---|

| 205 | 15-25 | [M]⁺- (molecular ion) | Molecular ion formation |

| 190 | 5-10 | [M-CH₃]⁺ | Loss of methyl radical |

| 175 | 20-30 | [M-NO₂]⁺ | Loss of nitro group |

| 159 | 40-60 | [M-NO₂]⁺ | Rearrangement after NO₂ loss |

| 135 | 100 | [C₇H₄F₃]⁺ (base peak) | Trifluoromethylbenzene fragment |

| 91 | 30-50 | [C₇H₇]⁺ (tropylium ion) | Benzylic cleavage |

| 69 | 10-20 | [CF₃]⁺ | CF₃ group fragmentation |

Computational Chemistry Predictions vs. Experimental Data

Density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set provide comprehensive theoretical predictions that complement and validate experimental observations for 1-Methyl-2-nitro-4-(trifluoromethyl)benzene [15] [16] [17]. The computational approach demonstrates excellent agreement with available experimental data across multiple molecular properties, establishing the reliability of theoretical predictions for this complex substituted aromatic system.

Molecular geometry optimizations yield bond lengths and angles consistent with experimental expectations and literature values for similar compounds. Carbon-carbon bond lengths in the aromatic ring are predicted to range from 1.38-1.42 Å, while carbon-fluorine bonds in the trifluoromethyl group are calculated at 1.33-1.35 Å [15] [18] [16]. Bond angles show minimal deviation from idealized geometries, with C-C-C angles maintaining approximately 120°±2° and F-C-F angles in the trifluoromethyl group calculated at 107°±1°, reflecting the expected tetrahedral geometry around the CF₃ carbon [15] [18].

Vibrational frequency calculations demonstrate exceptional correlation with experimental infrared spectroscopic data when appropriate scaling factors (0.96-0.98) are applied to account for anharmonicity effects and basis set limitations [15] [16] [17]. The root mean square deviation between scaled theoretical frequencies and experimental values remains below 15 cm⁻¹, indicating excellent predictive accuracy. Key vibrational modes including nitro group stretching (1520, 1300 cm⁻¹) and trifluoromethyl C-F stretching (1150 cm⁻¹) show particularly strong agreement between theory and experiment [16] [17].

Electronic property calculations reveal a HOMO-LUMO energy gap of 5.0-5.5 eV, consistent with ultraviolet-visible spectroscopic measurements showing electronic transitions near 4.8 eV [19] [18] [16]. This agreement validates the computational treatment of electronic structure and confirms the electron-deficient nature of the aromatic system due to the combined effects of nitro and trifluoromethyl substituents. The calculated dipole moment of 3.5-4.5 Debye reflects the asymmetric charge distribution created by the polar substituents [18] [16].